GLY-LYS-HIS - 70253-66-6

GLY-LYS-HIS

Catalog Number: EVT-269351
CAS Number: 70253-66-6
Molecular Formula: C14H24N6O4
Molecular Weight: 340.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GLY-LYS-HIS is a tripeptide composed of the amino acids glycine, lysine, and histidine. It is a basic peptide due to the presence of lysine and histidine. While this specific tripeptide's natural source and classification are not explicitly mentioned in the provided literature, it forms the N-terminal sequence of a histidine-rich peptide released from bovine high-molecular-weight kininogen by bovine plasma kallikrein. [] This histidine-rich peptide plays a role in biological processes beyond its function as a precursor to bradykinin. []

Applications

GLY-LYS-HIS, as a part of the amino-terminal Cu(II)-, Ni(II)-binding motif (GKH), has shown utility in the design of specific DNA cleavage proteins. [] Specifically, the designed protein GKH-Fos(138-211), incorporating the GLY-LYS-HIS sequence at its N-terminus, demonstrated the ability to bind Cu(II) or Ni(II), which in turn activated its DNA cleaving ability. [] This protein, when heterodimerized with Jun(248-334), could bind to and cleave several forms of DNA containing an AP-1 binding site. []

Ser-His-Gly-Leu-Gly-His-Gly-His-Gln-Lys-Gln-His-Gly-Leu-Gly-His-Gly-His-Lys-His-Gly-His-Gly-His-Gly-Lys-His-Lys-Asn-Lys-Gly-Lys-Asn-Asn-Gly-Lys-His-Tyr-Asp-Trp-Arg

Compound Description: This 41-amino acid peptide, termed "Histidine-rich peptide," is released from bovine high-molecular-weight kininogen by bovine plasma kallikrein. [] It is highly basic, with histidine, glycine, and lysine accounting for approximately 70% of its amino acid composition. [] Notably, this peptide exhibits repeating sequences of His-Gly-X or Gly-His-X. []

Relevance to Gly-Lys-His: This peptide contains the Gly-Lys-His sequence within its structure. It highlights the presence of this tripeptide motif within a larger, naturally occurring peptide with biological activity. The "Histidine-rich peptide" plays a yet to be determined biological role, released alongside the physiologically active peptide bradykinin. []

Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe

Compound Description: This peptide represents the 1-34 fragment of human parathyroid hormone (hPTH). [, , , ] It is investigated for its therapeutic potential in various conditions, including cancer, autoimmune diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, infectious diseases, lung diseases, heart and vascular diseases, and metabolic diseases. [, , ]

Relevance to Gly-Lys-His: This peptide contains the Gly-Lys-His sequence within its structure. While the full biological relevance of this specific tripeptide within hPTH (1-34) is not explicitly described in the provided literature, the presence of Gly-Lys-His highlights a potential area for further research. Notably, the hPTH (1-34) fragment exhibits significant therapeutic potential in various disease models. [, , ]

H-X1-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-Val-X2-X3

Compound Description: This structure represents a series of hPTH fragments, where: * X1 can be Ser or Ala* X2 can be Leu or Ala * X3 can be OH or NH2 []

These variations on the N-terminal fragment of hPTH are designed for nasal administration. []

Relevance to Gly-Lys-His: This series of hPTH fragments all contain the Gly-Lys-His sequence. This highlights the conserved nature of this tripeptide motif within the biologically active region of hPTH. The research focuses on alternative delivery routes for hPTH-based therapeutics, suggesting the importance of the Gly-Lys-His containing region for its activity. []

Gly-Arg-Gly-Asp-Asn-Pro-OH

Compound Description: This hexapeptide, also known as GRGDSP, is a well-known integrin-binding motif. It is commonly used in biomedical research to promote cell adhesion and is investigated for its potential in treating various diseases, including cancer. []

Relevance to Gly-Lys-His: Although structurally different from Gly-Lys-His, this peptide is relevant because it is investigated in combination with hPTH (1-34), which contains the Gly-Lys-His sequence. [] This combination suggests potential synergistic effects of these peptides in treating specific medical conditions, highlighting the importance of investigating the interplay between different bioactive peptides. []

Lys-Tyr-Tyr-Gly-Asn-Gly-Val-Tyr-Val-Gly-Lys-His-Ser-Cys-Ser

Compound Description: This 15-amino acid peptide represents the N-terminal sequence of plantaricin BM-1, a novel bacteriocin produced by Lactobacillus plantarum BM-1. [] Plantaricin BM-1 demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. []

Relevance to Gly-Lys-His: This peptide contains the Gly-Lys-His sequence within its structure. While this specific tripeptide's role in the bacteriocin's activity is not explicitly defined in the provided literature, its presence within the N-terminal region, crucial for many bacteriocins' activity, suggests potential importance. []

Properties

CAS Number

70253-66-6

Product Name

glycyl-L-lysyl-L-histidine

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C14H24N6O4

Molecular Weight

340.38 g/mol

InChI

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(19-12(21)6-16)13(22)20-11(14(23)24)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)/t10-,11-/m0/s1

InChI Key

IUKIDFVOUHZRAK-QWRGUYRKSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CN

Solubility

Soluble in DMSO

Synonyms

GLY-LYS-HIS;

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CN

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.